Ethyl 2-(3-(3-methoxyphenyl)cyclobutyl)acetate is an organic compound characterized by its unique structural features, including an ethyl acetate group and a cyclobutyl ring substituted with a methoxyphenyl moiety. This compound presents significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science.
The compound can be synthesized through various organic reactions, particularly those involving cyclobutane derivatives and methoxyphenyl groups. Its synthesis and properties have been explored in several scientific studies, highlighting its relevance in chemical research.
Ethyl 2-(3-(3-methoxyphenyl)cyclobutyl)acetate falls under the category of esters, specifically acetic acid esters. It is classified as a cyclobutane derivative due to the presence of the cyclobutyl ring in its structure.
The synthesis of Ethyl 2-(3-(3-methoxyphenyl)cyclobutyl)acetate typically involves the following steps:
The molecular formula for Ethyl 2-(3-(3-methoxyphenyl)cyclobutyl)acetate is . Its structure can be represented using various chemical notation systems:
Property | Value |
---|---|
Molecular Formula | C15H20O3 |
Molecular Weight | 248.32 g/mol |
IUPAC Name | Ethyl 2-(3-(3-methoxyphenyl)cyclobutyl)acetate |
InChI | InChI=1S/C15H20O3/c1-3-18-15(16)10-11-8-13(9-11)12-4-6-14(17-2)7-5-12/h4-7,11,13H,3,8-10H2,1-2H3 |
Ethyl 2-(3-(3-methoxyphenyl)cyclobutyl)acetate can undergo several chemical reactions:
The mechanism of action for Ethyl 2-(3-(3-methoxyphenyl)cyclobutyl)acetate involves several pathways depending on the reaction type:
Ethyl 2-(3-(3-methoxyphenyl)cyclobutyl)acetate is expected to exhibit typical physical properties associated with esters:
Key chemical properties include:
Ethyl 2-(3-(3-methoxyphenyl)cyclobutyl)acetate has various applications in scientific research:
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1